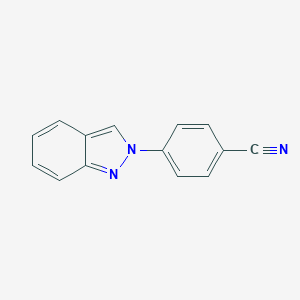![molecular formula C12H12N2OS2 B258535 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone, also known as DCPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPA is a thienopyrimidine derivative that has shown promising results in the treatment of various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been found to inhibit the activity of protein kinase B (Akt), a key signaling molecule involved in cell survival and proliferation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has also been found to modulate the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
Biochemical and Physiological Effects:
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and inflammation. In addition, it exhibits neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, there are also limitations to the use of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone in lab experiments. The synthesis method of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is complex and requires multiple steps, which can be time-consuming and expensive. In addition, the mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone. One area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the elucidation of the mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone, which will help in the development of more effective therapeutic agents. In addition, further studies are needed to evaluate the safety and efficacy of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone in preclinical and clinical trials. Finally, research is needed to explore the potential of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone in combination with other therapeutic agents for the treatment of various diseases and disorders.
Métodos De Síntesis
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone can be synthesized using a straightforward method involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate in the presence of a base. The resulting compound is then subjected to a series of reactions to yield 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone.
Aplicaciones Científicas De Investigación
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone |
|---|---|
Fórmula molecular |
C12H12N2OS2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H12N2OS2/c1-7(15)5-16-11-10-8-3-2-4-9(8)17-12(10)14-6-13-11/h6H,2-5H2,1H3 |
Clave InChI |
ZRGLZWARPXJVJT-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCC3 |
SMILES canónico |
CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)




![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)